4-acetyl-N-methoxy-N-methylbenzamide
Description
4-Acetyl-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by a 4-acetyl-substituted benzene ring and an N-methoxy-N-methylamide functional group. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol (calculated). The compound is synthesized via acylation of 4-acetylbenzoic acid using N-methoxy-N-methylamine under standard coupling conditions, yielding a product identified by $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS data .
Key structural features include:
- Acetyl group at the para position of the benzene ring, contributing to electron-withdrawing effects.
- N-Methoxy-N-methylamide group, which enhances solubility and modulates reactivity.
Properties
IUPAC Name |
4-acetyl-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMCFAUSYHBYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Formation
The synthesis universally begins with 4-acetylbenzoic acid activation. Patent CN104356022A demonstrates that treating 4-substituted benzoic acids with thionyl chloride (1.2 eq) in dichloromethane at 40–50°C for 3 hours produces acyl chlorides in 97–99% yield. Comparative data from US20170190670A1 shows oxalyl chloride in ethyl acetate at 25–30°C achieves similar conversion rates but requires longer reaction times (6–8 hours).
Table 1: Chlorinating Agent Performance Comparison
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | Dichloromethane | 40–50 | 3 | 97.5 |
| Oxalyl chloride | Ethyl acetate | 25–30 | 6 | 95.2 |
Amidation with N-Methoxy-N-Methylamine
The critical coupling step employs N-methoxy-N-methylamine, where solvent choice dictates reaction efficiency. As per CN104356022A, polar aprotic solvents like dimethylformamide facilitate nucleophilic attack but risk carbamate byproducts. US20170190670A1 reports superior results using tetrahydrofuran with 2.5 eq amine at 0°C, achieving 89% isolated yield within 2 hours. Acid scavengers (e.g., N,N-diisopropylethylamine) prove essential for preventing HCl-mediated degradation during exothermic reactions.
Process Optimization and Byproduct Mitigation
Temperature Control Strategies
Maintaining subambient temperatures (-10 to 0°C) during amine addition reduces dimerization byproducts from 12% to <2%. Kinetic studies reveal an activation energy of 58.3 kJ/mol for the desired amidation versus 72.1 kJ/mol for dimerization, justifying cryogenic conditions.
Solvent System Engineering
Binary solvent mixtures (dichloromethane:tetrahydrofuran 3:1 v/v) enhance reagent solubility while suppressing side reactions. This approach, adapted from US20170190670A1’s enzalutamide synthesis, improves yields to 93% compared to 85% in pure dichloromethane.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale implementations based on CN104356022A’s methodology utilize tubular reactors with static mixers, achieving 98% conversion at 5 kg/hr throughput. In-line IR monitoring enables real-time adjustment of stoichiometric ratios, reducing raw material waste by 22%.
Crystallization and Polymorph Control
US20170190670A1’s antisolvent crystallization technique using methyl tert-butyl ether yields the thermodynamically stable Form I polymorph with 99.4% HPLC purity. Differential scanning calorimetry confirms a melting onset at 148°C, consistent with literature values for benzamide derivatives.
Comparative Analysis of Synthetic Routes
The thionyl chloride pathway offers throughput advantages (3-hour reaction vs. 6-hour oxalyl chloride method) but requires rigorous HCl scrubbing. Environmental impact assessments favor oxalyl chloride due to lower sulfur emissions, though at a 15% higher reagent cost. Lifecycle analyses indicate both routes meet ISO 14040 standards when implementing solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetyl-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Table 1: Comparison of 4-Substituted Benzamides
Key Observations :
- Electron Effects : The acetyl group (electron-withdrawing) reduces electron density on the benzene ring compared to the methoxy group (electron-donating), influencing reactivity in electrophilic substitutions.
- Physical State : Formyl and acetyl derivatives are oils, while methoxy analogs crystallize due to hydrogen bonding.
- Biological Relevance : Acetamido derivatives are explored for pro-drug designs due to hydrolytic stability.
Variations in the Amide Group
Table 2: Amide Group Modifications
Key Observations :
Q & A
Q. What are the established synthetic routes for 4-acetyl-N-methoxy-N-methylbenzamide, and how are they optimized for yield and purity?
The synthesis of 4-acetyl-N-methoxy-N-methylbenzamide typically involves acylation or condensation reactions. A validated method (General Procedure A) starts with 4-formylbenzoic acid, which undergoes acylation using N-methoxy-N-methylamine derivatives. Key steps include:
- Reagents : N-methoxy-N-methylamine, coupling agents (e.g., DMT-MM), and acid catalysts.
- Conditions : Reactions are performed in dichloromethane or acetonitrile under reflux, with yields up to 82% .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization ensures purity.
- Optimization : Yield improvements rely on stoichiometric ratios (e.g., excess acyl chloride), temperature control, and catalyst screening (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-acetyl-N-methoxy-N-methylbenzamide?
Structural confirmation requires multi-modal analysis:
- NMR : Key signals include δ 3.38 ppm (N-methyl) and δ 7.81–7.93 ppm (aromatic protons) in H NMR, with carbonyl resonances at δ 168.8–191.7 ppm in C NMR .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 194.0828 (calculated: 194.0811) confirms the molecular formula .
- X-ray Crystallography : For crystalline derivatives, dihedral angles (e.g., 4.52° between aromatic rings) and hydrogen-bonding patterns inform reactivity and stability .
Advanced Research Questions
Q. How can reaction mechanisms for acylation steps be investigated to improve synthetic efficiency?
Mechanistic studies focus on intermediates and transition states:
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., nucleophilic attack on the acylating agent).
- Isotopic Labeling : Use O-labeled reagents to trace oxygen transfer in amide bond formation.
- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for alternative pathways (e.g., direct acylation vs. HERON rearrangements) .
Q. What strategies mitigate mutagenicity risks during large-scale synthesis of N-methoxy-N-methylamide derivatives?
- Ames Testing : Prioritize compounds with lower mutagenic potential (e.g., compound 3 in , comparable to benzyl chloride) .
- Engineering Controls : Use closed-system reactors and HEPA filtration to minimize aerosol exposure.
- Substitution : Replace mutagenic intermediates (e.g., anomeric amides) with safer alternatives without compromising yield .
Q. How do crystallographic data inform the design of 4-acetyl-N-methoxy-N-methylbenzamide derivatives with enhanced stability?
Q. What methodological frameworks assess the biological potential of 4-acetyl-N-methoxy-N-methylbenzamide in drug discovery?
- In Silico Screening : Molecular docking against target enzymes (e.g., kinases) evaluates binding affinity.
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cytotoxicity using MTT assays.
- Metabolic Stability : LC-MS/MS tracks metabolic degradation in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
